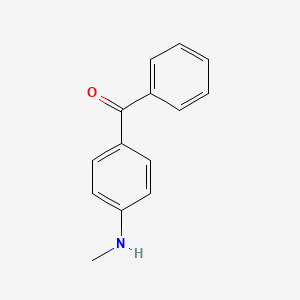

(4-(Methylamino)phenyl)(phenyl)methanone

Description

(4-(Methylamino)phenyl)(phenyl)methanone is a benzophenone derivative featuring a methylamino (-NHCH₃) substituent on one phenyl ring and a phenyl group on the adjacent carbon. This structure confers unique electronic and steric properties, making it relevant in diverse applications, including biodegradation intermediates, pharmaceuticals, and materials science. Its methylamino group serves as a moderate electron donor, influencing reactivity and intermolecular interactions .

Properties

CAS No. |

26178-74-5 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

[4-(methylamino)phenyl]-phenylmethanone |

InChI |

InChI=1S/C14H13NO/c1-15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,15H,1H3 |

InChI Key |

REYZVMWSJNEXKO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize (4-(Methylamino)phenyl)(phenyl)methanone involves the reaction of 4-aminobenzophenone with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of (4-(Methylamino)phenyl)(phenyl)methanone may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-(Methylamino)phenyl)(phenyl)methanone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

(4-(Methylamino)phenyl)(phenyl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: This compound is employed in the study of enzyme interactions and protein binding.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(Methylamino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Dimethylamino Analogs

- Example: (4-(Dimethylamino)phenyl)(phenyl)methanone Structure: Replaces -NHCH₃ with -N(CH₃)₂. Impact: The dimethylamino group is a stronger electron donor due to increased alkylation, enhancing charge transfer in photophysical applications. However, it may reduce biodegradation efficiency due to steric hindrance . Applications: Found as a degradation product of malachite green (MG) and in OLED materials .

Methoxy and Methylthio Derivatives

- Example: 4-(4-Methylthio phenyl)-1H-pyrrol-3-ylmethanone Structure: Incorporates -SCH₃ and -OCH₃ groups. Impact: Methoxy groups enhance electron donation, while methylthio introduces sulfur-mediated interactions. These substituents improve anticancer activity by modulating binding to cellular targets .

Halogenated Derivatives

- Example: (4-Chlorophenyl)(4-((2-fluoropropan-2-yl)oxy)phenyl)methanone Structure: Features electron-withdrawing -Cl and -F groups. Impact: Halogens reduce electron density, altering reactivity in cross-coupling reactions and biodegradation pathways .

Piperidine-Functionalized Derivatives

- Example: (4-((6-(Piperidin-1-yl)hexyl)oxy)phenyl)(phenyl)methanone Structure: Long alkoxy chain with a terminal piperidine ring.

Heterocyclic Modifications

- Example: Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)methanone Structure: Incorporates a trifluoromethylphenyl-piperidine moiety. Impact: Enhanced metabolic stability and affinity for retinol-binding proteins, useful in drug design .

Photophysical Properties in Materials Science

TADF Materials

- Example: (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone (BPAc) Structure: Combines benzophenone with a dimethylacridane donor. Impact: The acridane group extends conjugation, reducing the singlet-triplet energy gap (ΔEₛₜ) to <0.2 eV, enabling efficient thermally activated delayed fluorescence (TADF) in OLEDs .

Anthracenone-Based Derivatives

- Example: (4-(10H-Phenoxazin-10-yl)phenyl)(anthracen-9-yl)methanone (AnMPXZ) Structure: Anthracenone acceptor paired with phenoxazine donor. Impact: Achieves ΔEₛₜ = 0.18 eV, yielding yellow TADF emission with high external quantum efficiency (11.9%) .

Comparative Data Table

Key Findings and Implications

- Biodegradation: The methylamino group in (4-(Methylamino)phenyl)(phenyl)methanone facilitates microbial degradation of MG, producing nontoxic intermediates. Dimethylamino analogs, while more electron-rich, are less efficiently degraded .

- Pharmaceuticals : Substituents like piperidine or methylthio enhance bioactivity, with pyrrole derivatives showing selective anticancer effects .

- Materials Science: Acridane or phenoxazine donors in benzophenones optimize TADF efficiency, outperforming simpler amino derivatives .

Biological Activity

(4-(Methylamino)phenyl)(phenyl)methanone, also known as 5-chloro-2-(methylamino)phenyl)(phenyl)methanone, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research.

Chemical Structure and Properties

The chemical formula for (4-(Methylamino)phenyl)(phenyl)methanone is , and its structure features a methylamino group attached to a phenyl ring, contributing to its unique biological properties. The compound is characterized by the following structural features:

- Aromatic Rings : The presence of phenyl groups enhances lipophilicity, which may affect the compound's interaction with biological membranes.

- Functional Groups : The methylamino group is crucial for its biological activity, influencing receptor interactions and enzymatic pathways.

Synthesis

The synthesis of (4-(Methylamino)phenyl)(phenyl)methanone involves several steps, typically starting from commercially available precursors. The general synthetic route includes the following:

- Formation of Phenyl Methanone : The initial step involves the reaction of benzoyl chloride with an amine to form the corresponding methanone.

- Methylation : Methylamine is introduced to yield the methylamino derivative.

- Purification : The product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Research has demonstrated that (4-(Methylamino)phenyl)(phenyl)methanone exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The results indicated that most synthesized derivatives showed moderate to excellent antimicrobial activity, with specific compounds demonstrating higher efficacy than standard antibiotics like ketoconazole .

Table 1: Antimicrobial Activity Results

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| 5a | S. aureus | 20 | Moderate |

| 5b | E. coli | 25 | Excellent |

| 5c | K. pneumoniae | 15 | Low |

| Ketoconazole | S. aureus | 22 | Standard Comparison |

Cytotoxicity

In addition to antimicrobial properties, (4-(Methylamino)phenyl)(phenyl)methanone has been evaluated for cytotoxic effects on cancer cell lines. Studies have shown that it can induce apoptosis in certain cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell Cycle Arrest |

| A549 (Lung Cancer) | 10 | DNA Damage |

Case Studies

- Antimicrobial Efficacy Study : A recent study focused on the synthesis of various derivatives of (4-(Methylamino)phenyl)(phenyl)methanone and their antimicrobial activities against a panel of pathogens. Compounds were screened using disk diffusion methods, revealing that certain modifications to the phenyl ring enhanced activity against resistant strains .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on multiple cancer cell lines, highlighting its potential as a chemotherapeutic agent. The study emphasized the role of structural modifications in increasing potency against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.